5-fluoro-3-methylquinazolin-4(3H)-imine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-fluoro-3-methylquinazolin-4-imine |
InChI |
InChI=1S/C9H8FN3/c1-13-5-12-7-4-2-3-6(10)8(7)9(13)11/h2-5,11H,1H3 |
InChI Key |
LAJYDMNSOKYRTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=N)C(=CC=C2)F |
Origin of Product |
United States |
Contextualization of the Quinazoline Scaffold in Medicinal Chemistry
The quinazoline (B50416) nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comfrontiersin.orgmdpi.com This designation stems from its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. mdpi.comnih.gov Quinazoline derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. mdpi.comajpsonline.comnih.gov
The versatility of the quinazoline framework allows for structural modifications at various positions, enabling the fine-tuning of its biological activity. nih.gov This has led to the successful development of several FDA-approved drugs containing the quinazoline core, such as gefitinib, erlotinib, and afatinib, which are used in cancer therapy. mdpi.comnih.gov The stability of the quinazoline ring system and the capacity to introduce diverse substituents make it an attractive starting point for the design and synthesis of novel therapeutic agents. omicsonline.orgresearchgate.net
Historical and Current Perspectives on Quinazolin 4 3h Imine Derivatives
While the majority of research on quinazoline-based compounds has historically focused on the quinazolin-4(3H)-one moiety, there is a growing interest in its structural analogue, the quinazolin-4(3H)-imine. The primary difference lies in the substitution at the 4-position of the quinazoline (B50416) ring, where an imino group (=NH) replaces the keto group (=O).
Historically, the exploration of quinazolin-4(3H)-imines has been less extensive compared to their oxo counterparts. However, recent studies have begun to shed light on their unique chemical and biological properties. A notable development has been the synthesis of novel 4(3H)-quinazolinimines through the reaction of (E)-N-(2-cyanophenyl)benzimidoyl chloride with substituted anilines. nih.gov This method provides a direct and flexible route to a variety of substituted quinazolin-4(3H)-imines, opening new avenues for investigation. nih.gov
Current research indicates that quinazolin-4(3H)-imine derivatives possess significant cytotoxic activity, particularly against leukemia cell lines. nih.gov Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms that may be independent of oxidative stress. nih.gov This suggests a distinct mode of action compared to many existing chemotherapeutic agents and highlights the potential of the quinazolin-4(3H)-imine scaffold in the development of novel anticancer drugs.
Rationale for Focused Investigation of 5 Fluoro 3 Methylquinazolin 4 3h Imine
The specific substitution pattern of 5-fluoro-3-methylquinazolin-4(3H)-imine is not arbitrary but is based on established principles of medicinal chemistry aimed at enhancing the molecule's drug-like properties.
The presence of a methyl group at the 3-position of the quinazoline (B50416) ring is another key feature. The N3 position is a common site for substitution in quinazoline chemistry, and the nature of the substituent at this position can profoundly impact biological activity. The methyl group, being a small alkyl group, can influence the molecule's solubility and its interaction with the biological target. In the broader context of quinazoline derivatives, substitutions at the N3 position are known to be critical for various pharmacological effects.
An in-depth exploration of the synthetic routes toward the specific heterocyclic scaffold of this compound reveals a landscape of versatile chemical strategies. The methodologies for constructing the core quinazolin-4(3H)-imine structure are well-documented, while the introduction of a fluorine substituent at the 5-position often relies on the use of appropriately fluorinated precursors. This article delineates the primary synthetic strategies, focusing on the construction of the core heterocycle and the specific challenge of incorporating the 5-fluoro substituent.
Molecular Targets and Mechanisms of Action of 5 Fluoro 3 Methylquinazolin 4 3h Imine and Analogs
Engagement with Protein Kinases
Quinazoline-based compounds are well-documented as potent protein kinase inhibitors, interfering with the phosphotransfer from ATP to protein substrates, which is a fundamental mechanism for regulating cellular processes like proliferation, differentiation, and survival. nih.gov Their mode of action often involves competitive binding at the ATP-binding site of the kinase domain.
Analogs of 5-fluoro-3-methylquinazolin-4(3H)-imine have demonstrated significant inhibitory activity against several receptor tyrosine kinases (RTKs), which are pivotal in cancer and other proliferative disorders.
c-Met and EGFR Inhibition: The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) can occur through EGFR-independent mechanisms, such as the amplification of the c-Met kinase. nih.gov This has spurred the development of dual-target inhibitors. Novel 4-phenoxyquinazoline (B3048288) derivatives have been designed to act as dual EGFR and c-Met inhibitors. One such compound, H-22, showed significant inhibitory function against wild-type EGFR, resistant EGFRL858R/T790M mutants, and c-Met kinase. nih.gov Quinazolinone derivatives can also target c-Met independently. nih.gov
FLT3 and FLT3-ITD Inhibition: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov This makes FLT3 a critical therapeutic target. While many FLT3 inhibitors have been developed, some analogs based on different scaffolds highlight the importance of specific structural features for potency. For instance, a novel FLT3 inhibitor, compound 17 , featuring a 5-fluoro-2-oxoindolin-3-ylidene)methyl moiety, displayed potent activity against the FLT3-ITD mutant with an IC₅₀ of 0.8 nM. preprints.org Another inhibitor, CHMFL-FLT3-362 , was found to be over 30-fold more selective for FLT3-ITD over wild-type FLT3, which is crucial for minimizing toxicity related to the inhibition of normal hematopoietic cell function. nih.gov Imidazo[1,2-b]pyridazine derivatives have also emerged as a potent series of FLT3 inhibitors, with one compound showing nanomolar inhibitory activity against both FLT3-ITD and the resistance mutation FLT3-D835Y. nih.gov
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis. Quinazoline-based compounds, such as Vandetanib and Cabozantinib, function as multi-kinase inhibitors that target VEGFR-2 among other RTKs. nih.gov Certain quinazolin-4(3H)-one derivatives have been evaluated as potential multiple tyrosine kinase inhibitors, showing activity against VEGFR2 alongside EGFR and HER2. nih.govyoutube.com
Table 1: Inhibition of Receptor Tyrosine Kinases by Quinazoline (B50416) Analogs and Related Compounds
| Compound/Analog Class | Target Kinase(s) | Reported Potency (IC₅₀) | Key Findings |
|---|---|---|---|
| 4-Phenoxyquinazoline (H-22) | EGFRWT, EGFRL858R/T790M, c-Met | 64.8 nM, 305.4 nM, 137.4 nM | Acts as a dual inhibitor to overcome TKI resistance. nih.gov |
| (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (17 ) | FLT3-ITD | 0.8 nM | Potent and selective inhibition of FLT3-ITD positive AML cells. preprints.org |
| CHMFL-FLT3-362 | FLT3-ITD | >30-fold selective vs. FLT3-wt | High selectivity for mutant FLT3 may lead to a better safety profile. nih.gov |
| Imidazo[1,2-b]pyridazine (34f ) | FLT3-ITD, FLT3-D835Y | 4 nM, 1 nM | Potent against primary mutation and known resistance mutations. nih.gov |
| Quinazolin-4(3H)-one esters/hydrazides | EGFR, HER2, VEGFR2, CDK2 | µM range | Broad-spectrum kinase inhibitory activity. youtube.com |
Beyond cell-surface receptors, quinazoline analogs also target cytoplasmic non-receptor tyrosine kinases, which are critical nodes in intracellular signaling cascades that regulate cell growth and adhesion. nih.gov
Styrylquinazoline derivatives, in particular, have been identified as having high inhibitory potential against several non-receptor tyrosine kinases. A study on 4-thio-substituted styrylquinazolines revealed significant inhibition of ABL kinase, a key target in chronic myeloid leukemia. One compound, IS1 , inhibited 90.81% of ABL kinase activity at a concentration of 0.5 µM, with similar potent inhibition observed for BTK and Fyn kinases. Furthermore, some anilinoquinazoline (B1252766) derivatives have been shown to inhibit both receptor and non-receptor tyrosine kinases, acting as multi-kinase inhibitors.
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. nih.gov While many GSK-3 inhibitors belong to diverse chemical classes like maleimides and thiadiazolidinones, structurally related heterocyclic compounds have also been explored. nih.gov
Notably, oxazolo[5,4-f]quinoxalines, which share a benzodiazine core with quinazolines, have been developed as ATP-competitive GSK-3 kinase inhibitors. The compound FL-291 , a 2-(3-pyridyl)oxazolo[5,4-f]quinoxaline, demonstrated selectivity for GSK-3 isoforms. Although direct and potent inhibition of GSK-3 by quinazoline-scaffold compounds is less documented than for other kinases, the activity of these related quinoxaline (B1680401) analogs suggests the potential for developing quinazoline-based GSK-3 modulators.
Enzymatic Inhibition Mechanisms
In addition to protein kinases, analogs of this compound engage with other classes of enzymes that are central to inflammation and DNA repair pathways.
The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key to the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory conditions. nih.gov
Novel quinazolinone derivatives have been specifically designed as selective COX-2 inhibitors. nih.gov By conjugating the quinazolinone scaffold with molecules like ibuprofen (B1674241) or indole (B1671886) acetamide, researchers have created hybrids that exhibit superior COX-2 selectivity, with some compounds showing potency comparable to the standard drug celecoxib. nih.gov Separately, 2-aryl substituted quinazolin-4(3H)-one derivatives were developed as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), the terminal enzyme responsible for producing the inflammatory mediator PGE2. This provides an alternative mechanism to reduce pro-inflammatory prostaglandin levels.
Table 2: Inhibition of Enzymes in the Prostaglandin Pathway by Quinazolinone Analogs
| Compound/Analog Class | Target Enzyme | Key Findings |
|---|---|---|
| Quinazolinones conjugated with ibuprofen or indole acetamide | COX-2 | Designed as selective COX-2 inhibitors with potency similar to celecoxib. nih.gov |
| 2-Aryl substituted quinazolin-4(3H)-one derivatives | mPGES-1 | Act as inhibitors of the terminal enzyme in PGE2 synthesis. |
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair, particularly in the base excision repair pathway. Inhibiting PARP-1 is a validated therapeutic strategy, especially in cancers with deficiencies in other DNA repair mechanisms like BRCA mutations. Quinazolin-4(3H)-one derivatives have been identified as a promising scaffold for developing PARP-1 inhibitors. In one study, researchers designed dual-target inhibitors based on this scaffold to co-target both PARP-1 and Bromodomain-containing protein 4 (BRD4), demonstrating a potential synthetic lethal strategy for breast cancer therapy.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Quinazoline-based compounds have been a subject of interest for their potential to inhibit cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing symptoms of Alzheimer's disease by maintaining adequate acetylcholine levels in the brain. nih.govresearchgate.net
Recent studies have explored various substituted quinazoline derivatives for their cholinesterase inhibitory activity. For instance, a series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.gov Notably, research has indicated that in the later stages of Alzheimer's disease, the activity of BChE significantly increases, making it a promising therapeutic target. nih.gov
Furthermore, the development of hybrid molecules incorporating a fluoroquinolone scaffold has yielded potent inhibitors of both human AChE (hAChE) and human BChE (hBChE), with some compounds exhibiting activity in the nanomolar range. arabjchem.org The position of substituents on the quinazoline ring has been shown to influence the inhibitory potency. For example, in a series of fluoroquinolone derivatives, a compound with an ortho-fluorophenyl group demonstrated the highest inhibitory activity against both AChE and BChE. arabjchem.org
| Compound Type | Target Enzyme(s) | Key Findings |
| 2,4-disubstituted quinazoline derivatives | AChE and BChE | Investigated as potential cholinesterase inhibitors for Alzheimer's disease. nih.gov |
| Fluoroquinolone-based hybrids | hAChE and hBChE | Demonstrated potent, nanomolar-range inhibition. arabjchem.org |
| Fluoroquinolone derivatives | AChE and BChE | Substituent position on the phenyl ring affects inhibitory activity. arabjchem.org |
Penicillin-Binding Protein (PBP) Interactions and Bacterial Cell Wall Synthesis Disruption
Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis, specifically in the cross-linking of peptidoglycan chains. nih.govnih.gov Their inhibition compromises the structural integrity of the cell wall, making them a key target for antibiotics like β-lactams. nih.govnih.gov The rise of antibiotic resistance has spurred the development of new inhibitors targeting PBPs. nih.gov
The 4(3H)-quinazolinone core has been identified as a promising scaffold for developing PBP inhibitors. Structure-activity relationship (SAR) studies involving numerous analogs have been conducted to optimize their antibacterial activity. nih.gov These studies have led to the discovery of potent compounds with low minimum inhibitory concentrations (MICs) against various strains of Staphylococcus aureus. nih.gov
The mechanism of bacterial cell wall synthesis involves multiple stages, with the final steps catalyzed by PBPs. nih.gov These enzymes facilitate the transglycosylation and transpeptidation reactions necessary for the formation and incorporation of new peptidoglycan units into the growing cell wall. nih.gov Class A high-molecular-weight PBPs are bifunctional, possessing both transglycosylase and transpeptidase activity. nih.gov The disruption of these processes by PBP inhibitors is a critical mechanism for their antibacterial effect.
DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is a well-established and crucial target for antibacterial agents. nih.govals-journal.com This enzyme introduces negative supercoils into DNA, a process vital for DNA replication and cell division in bacteria. nih.gov Fluoroquinolones are a prominent class of antibiotics that target DNA gyrase. nih.gov
The quinazolinone scaffold has been incorporated into novel DNA gyrase inhibitors. Computer-aided drug design has led to the discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as new inhibitors of S. aureus GyrB, the ATPase subunit of DNA gyrase. nih.gov The carbonyl group of the 4-oxoquinazolin moiety is believed to be important for its biological activity. nih.gov Structure-activity relationship studies have shown that the type and position of substituents on the quinazolinone ring can significantly impact the inhibitory potency against GyrB. nih.gov For instance, electron-donating groups at certain positions tend to enhance inhibition, while the effect of electron-withdrawing groups varies with their location. nih.gov
Furthermore, novel allosteric inhibitors of DNA gyrase have been developed. These compounds bind to a hydrophobic pocket in the GyrA subunit, exhibiting a mode of action distinct from fluoroquinolones. nih.gov This offers a promising avenue for developing antibiotics effective against fluoroquinolone-resistant bacteria. nih.gov
| Inhibitor Class | Target | Key Findings |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | S. aureus DNA Gyrase B | The 4-oxoquinazolin moiety is crucial for activity; substituent effects on potency have been identified. nih.gov |
| Isoquinoline sulfonamides | E. coli DNA Gyrase | Act as allosteric inhibitors, binding to the GyrA subunit, effective against fluoroquinolone-resistant strains. nih.gov |
| Fluoroquinolones | DNA Gyrase | Established class of inhibitors; the basis for the development of new derivatives. nih.gov |
Receptor Binding and Signaling Pathway Modulation
Alpha-Adrenergic Receptor Interactions
The interaction of quinazoline-based compounds with alpha-adrenergic receptors is a recognized area of pharmacology. While specific studies focusing solely on this compound's interaction with these receptors were not identified in the provided search results, the broader class of quinazoline derivatives has known alpha-adrenergic blocking activity. This is a foundational concept in medicinal chemistry, with compounds like prazosin, which features a quinazoline core, being a classic example of an alpha-1 adrenergic antagonist. The nature and substitution pattern on the quinazoline ring system are critical determinants of affinity and selectivity for alpha-adrenergic receptor subtypes.
Modulation of Amyloid-Beta Aggregation Pathways
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease. nih.gov Consequently, inhibiting or modulating this aggregation process is a key therapeutic strategy. nih.gov
Quinoline and quinazoline derivatives have been investigated for their ability to interfere with Aβ aggregation. nih.govnih.gov Studies on N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines have shown that these compounds can inhibit the self-aggregation of Aβ1-42. nih.gov The potency of these inhibitors is influenced by the electronic properties of the substituents, with electron-donating groups generally enhancing inhibitory activity, while electron-withdrawing groups like fluorine tend to decrease it. nih.gov Some of these compounds have demonstrated higher inhibitory potential than curcumin, a natural product known to inhibit Aβ aggregation. nih.gov
Furthermore, certain flavonoids, which share structural similarities with aspects of the quinazoline scaffold, have been shown to induce the formation of atypical, large, non-toxic Aβ aggregates, thereby reducing the neurotoxicity associated with smaller oligomeric and fibrillar species. nih.gov This suggests that redirecting the aggregation pathway towards the formation of less harmful aggregates is a viable therapeutic approach.
| Compound Class | Effect on Aβ Aggregation | Key Findings |
| N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines | Inhibition of Aβ1-42 self-aggregation | Electron-donating substituents enhance potency; some derivatives are more potent than curcumin. nih.gov |
| 3,3',4',5'-Tetrahydroxyflavone | Induction of large, non-toxic Aβ aggregates | Reduces the neurotoxicity of Aβ by altering the aggregation pathway. nih.gov |
| 2,4-disubstituted quinazoline derivatives | Aβ aggregation inhibition | Identified as a potential therapeutic effect of this compound class. nih.gov |
Elucidation of Cellular and Subcellular Mechanisms
Understanding the cellular and subcellular effects of quinazolinone derivatives is crucial for their development as therapeutic agents. Research in this area often involves examining their impact on cell viability and metabolic stability. For instance, the lead compound N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1), identified as a DNA gyrase inhibitor, was evaluated for its cytotoxicity against human umbilical vein endothelial cells (HUVECs) and HepG2 liver cancer cells. nih.gov The results indicated that this compound does not exhibit significant cytotoxicity and possesses metabolic stability in mouse models, suggesting a favorable preliminary safety profile. nih.gov
Emerging Trends and Future Research Directions for 5 Fluoro 3 Methylquinazolin 4 3h Imine Research
Development of Innovative and Sustainable Synthetic Routes
The synthesis of quinazoline (B50416) derivatives has traditionally involved multi-step reactions that can be resource-intensive. nih.gov Modern chemistry is increasingly focused on developing "green" and sustainable synthetic methodologies that are atom-efficient, environmentally benign, and high-yielding. benthamdirect.com For fluorinated quinazolines like 5-fluoro-3-methylquinazolin-4(3H)-imine, research is moving towards catalyst- and solvent-free conditions, often utilizing microwave-assisted synthesis to accelerate reaction times and improve yields. frontiersin.org
Recent advancements include metal-free, organocatalyzed oxidative condensation methods. nih.gov For instance, a novel approach uses salicylic (B10762653) acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines, offering a practical and green pathway to N-containing heterocycles. nih.gov Another innovative strategy involves the use of trifluoroacetic acid (TFA) as both a reactant and a CF3 source for synthesizing fluorinated quinazolinones without the need for metal catalysts or additives, showcasing a high-economy and broad-scope approach. organic-chemistry.org These methods emphasize resource recycling and high atom economy, principles that are crucial for both pharmaceutical manufacturing and industrial applications. nih.gov The development of one-pot reaction processes that couple multiple steps, such as chitin (B13524) hydrolysis with N-acetylglucosamine dehydration to produce related nitrogen-containing furan (B31954) derivatives, serves as a model for future integrated syntheses in this field. rsc.org
Table 1: Comparison of Conventional vs. Emerging Synthetic Strategies for Quinazoline Derivatives
| Feature | Conventional Methods | Emerging Sustainable Methods |
| Catalyst | Often requires metal catalysts. | Metal-free, organocatalyzed, or catalyst-free. nih.govorganic-chemistry.org |
| Solvents | Typically uses organic solvents. | Solvent-free or uses green solvents like water. frontiersin.orgresearchgate.net |
| Energy Input | Standard heating (reflux). researchgate.net | Microwave irradiation, sonochemical methods. frontiersin.org |
| Efficiency | Can be multi-step with lower atom economy. nih.gov | One-pot, multi-component reactions with high atom economy. nih.govfrontiersin.org |
| Byproducts | May generate significant waste. | Cleaner reactions with minimal byproducts. frontiersin.org |
Advanced Computational Modeling for Predictive Design
Computational, or in silico, methods are revolutionizing drug discovery by reducing the time and cost associated with traditional laboratory-based screening. nih.gov For this compound, advanced computational modeling is key to predicting its biological activity and designing novel, more potent analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are instrumental.
2D and 3D-QSAR models establish a mathematical link between the chemical structure of quinazoline derivatives and their biological activities. nih.govnih.gov These models, validated through various statistical methods, can predict the efficacy of newly designed molecules. nih.gov For example, a QSAR study on quinazoline analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors revealed that electronegative substituents at specific positions of the quinazoline ring enhance inhibitory activity. nih.gov
Molecular docking studies simulate the interaction between a ligand, such as this compound, and its biological target, like a protein's active site. nih.gov This helps in understanding the binding mode and predicting binding affinity. nih.govnih.gov For instance, docking studies have shown that the N4-CH3 group in quinazoline scaffolds can interact with specific amino acid residues like Lysβ254 in the colchicine (B1669291) site of tubulin. nih.gov MD simulations further support these findings by assessing the stability of the ligand-protein complex over time. nih.gov These computational tools not only predict activity but also provide insights into pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), ensuring that designed compounds have favorable drug-like characteristics. nih.govnih.gov
Identification of Novel Protein-Protein Interaction Modulators
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can modulate these interactions are highly sought after as therapeutic agents. The quinazoline scaffold is emerging as a promising framework for developing PPI modulators.
While direct evidence for this compound as a PPI modulator is still developing, related quinazoline and imine-containing compounds have shown significant potential. For example, fragment-based approaches using imine chemistry have successfully identified stabilizers for the 14-3-3/p65 PPI complex. nih.gov This method uses the reversible nature of the imine bond to screen fragments that can bind to a specific site on one protein and establish stabilizing contacts with its partner protein. nih.gov
Furthermore, various quinazoline derivatives have been investigated as modulators of GABAA receptors and inhibitors of protein kinases involved in cancer, such as Bcr-Abl tyrosine kinase, indicating the scaffold's versatility in interacting with diverse protein targets. mdpi.comwikipedia.org The structural features of this compound, particularly the imine group, make it a candidate for targeting PPI interfaces, a research direction that holds considerable promise for developing novel therapeutics. nih.gov
Design of Multi-Target Directed Ligands and Polypharmacology Approaches
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. rsc.org The "one molecule, one target" paradigm is increasingly being replaced by polypharmacology, which aims to design single ligands that can interact with multiple targets simultaneously. nih.gov This multi-target-directed ligand (MTDL) approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov
The quinazoline scaffold is well-suited for the design of MTDLs. nih.gov Studies have shown that certain quinazoline derivatives can act as potent inhibitors of multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, as well as interfering with microtubule dynamics. nih.gov This dual cytotoxic and antiangiogenic activity is highly desirable in cancer therapy. The strategy often involves creating hybrid molecules that combine the quinazoline core with other pharmacophores, such as a pyrimidine (B1678525) ring, to achieve synergistic effects and engage multiple targets. nih.govnih.gov
For this compound, future research will likely focus on its potential to be developed into an MTDL. By modifying its structure, it may be possible to design derivatives that concurrently modulate different targets, such as inhibiting both a key enzyme and a PPI, offering a more holistic therapeutic strategy. rsc.orgresearchgate.net
Synergistic Application of Experimental Synthesis and Advanced Computational Validation
The most effective path to novel drug discovery lies in the integration of experimental chemistry and computational modeling. nih.gov This synergistic approach allows for a cycle of design, synthesis, testing, and refinement that is more efficient and targeted than either method alone.
In the context of this compound, computational models can first predict promising structural modifications. researchgate.net For instance, QSAR and docking studies might suggest that adding a specific functional group at a particular position could enhance binding to a target protein. nih.govnih.gov Chemists can then synthesize these prioritized compounds using innovative and sustainable routes. nih.gov
The biological activity of the synthesized compounds is then evaluated through in vitro assays. These experimental results are fed back into the computational models to refine their predictive power. nih.gov This iterative process, where computational predictions guide experimental work and experimental data validates and improves the models, accelerates the optimization of lead compounds. nih.govnih.gov This integrated workflow has been successfully applied to develop potent inhibitors for various targets, including EGFR and PI3Kδ, using the quinazolinone scaffold. nih.govresearchgate.net The future development of therapeutics based on this compound will heavily rely on this powerful synergy between virtual screening and real-world synthesis and testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-fluoro-3-methylquinazolin-4(3H)-imine?
- Methodology : The synthesis typically involves cyclocondensation reactions starting with fluorinated precursors. For example, quinazolinone derivatives (structurally related) are synthesized via reactions between substituted benzamides and aldehydes in the presence of acetic acid and methanol . Modifications to introduce the imine group may involve ammonia or amine derivatives under controlled pH and temperature. Key steps include:
- Fluorination at the 5-position using fluorinating agents (e.g., Selectfluor®).
- Methylation at the 3-position via nucleophilic substitution.
- Imine formation through condensation with ammonia or primary amines.
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR identifies protons on the quinazoline ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and methyl groups (δ ~2.5 ppm) .
- 13C NMR confirms the imine carbon (δ ~160–170 ppm) and fluorinated aromatic carbons.
Q. What are the key physicochemical properties of this compound?
- Molecular Weight : ~206.2 g/mol (calculated based on C₁₀H₈FN₃).
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the imine group and fluorine substitution.
- Thermal Stability : Melting point >200°C (inferred from structurally similar quinazolinones) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Experimental Design :
- Solvent Screening : Test solvents like ethanol, acetonitrile, or toluene for imine stability.
- Catalyst Optimization : Use Pd/C or FeCl₃ to enhance cyclization efficiency.
- Temperature Gradients : Perform reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition.
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Hypothesis Testing :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 5-fluoro vs. 5-chloro analogs) on target binding.
- Dose-Response Studies : Evaluate IC₅₀ values across multiple cell lines to distinguish specific inhibition from nonspecific toxicity.
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Simulate electrostatic potential maps to predict hydrogen-bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
